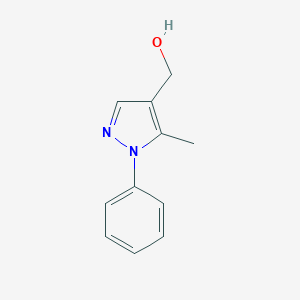

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Descripción general

Descripción

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives . The reaction is catalyzed by sodium acetate at room temperature, resulting in high to excellent yields of the desired product. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means, such as IR and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of multi-component reactions and catalytic processes to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol serves as a building block for synthesizing more complex heterocyclic compounds. It is involved in various reactions including:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Forms alcohols or amines.

- Substitution : Engages in nucleophilic substitution reactions.

Biology

The compound has been investigated for its biological activities, particularly its antioxidant and anticancer properties:

- Antioxidant Activity : Studies have shown that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases.

| Study | Result |

|---|---|

| DPPH Radical Scavenging | Higher inhibition than ascorbic acid |

- Anticancer Activity : It exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells. The compound induces apoptosis through p53 pathway activation and autophagy modulation.

| Cell Line | IC50 (µM) | Comparison with Paclitaxel |

|---|---|---|

| MDA-MB-231 | 8.79 | 12.00 |

| HepG2 | 10.50 | 15.00 |

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Cytotoxic Effects : Investigated for its potential as a novel anticancer agent with mechanisms involving enzyme inhibition (e.g., topoisomerase II).

Industry

The compound finds utility in developing specialty chemicals and materials, serving as a precursor in various synthetic pathways for active pharmaceutical ingredients (APIs).

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on multiple cancer cell lines, demonstrating significant cytotoxicity at lower concentrations compared to established chemotherapeutics.

Case Study 2: Antioxidant Activity

Research focusing on the antioxidant capabilities of this compound highlighted its superior performance in DPPH radical scavenging assays compared to traditional antioxidants.

Mecanismo De Acción

The mechanism of action of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-3-methyl-5-pyrazolone: A precursor in the synthesis of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol.

3-Methyl-1-phenyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Actividad Biológica

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives under specific conditions. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy to confirm its structure and purity .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . A study demonstrated that the compound effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against various cancer cell lines. It has shown efficacy in inhibiting the proliferation of cancer cells, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies have revealed that this compound can induce apoptosis in cancer cells through mechanisms involving p53 activation and autophagy modulation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- p53 Pathway Activation : The compound activates p53, leading to cell cycle arrest and apoptosis in cancer cells.

- Autophagy Induction : It promotes autophagy, a process that can help eliminate damaged cells and prevent tumor progression .

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as topoisomerase II and EGFR .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant decrease in cell viability at lower concentrations compared to standard chemotherapeutics like paclitaxel, showcasing its potential as a novel anticancer agent .

| Cell Line | IC50 (µM) | Comparison with Paclitaxel |

|---|---|---|

| MDA-MB-231 | 8.79 | 12.00 |

| HepG2 | 10.50 | 15.00 |

| Normal Kidney | ND | ND |

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, this compound was tested against DPPH radical scavenging activity. The compound exhibited a higher percentage inhibition compared to standard antioxidants like ascorbic acid .

Propiedades

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNWKZVHKLAHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380078 | |

| Record name | (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153863-35-5 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153863-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.